

A Comparative Analysis of Glycerol and Ethylene Glycol in Antifreeze Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glyspelin C*

Cat. No.: *B15563700*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of glycerol and ethylene glycol for use in antifreeze formulations. The information presented is supported by experimental data to assist in the selection of the most appropriate fluid for specific applications, ranging from industrial coolants to cryopreservation.

Executive Summary

Ethylene glycol has historically been the more prevalent component in antifreeze solutions due to its superior freezing point depression at lower concentrations. However, its inherent toxicity is a significant drawback. Glycerol, a non-toxic and biodegradable alternative, is increasingly being considered for a variety of applications. This guide will delve into a quantitative comparison of their key physical properties and outline the standard experimental protocols for their evaluation.

Comparative Data on Physical Properties

The performance of an antifreeze formulation is primarily determined by its effect on the freezing and boiling points of the base fluid (typically water) and its viscosity at various temperatures. The following tables summarize these key quantitative parameters for both glycerol and ethylene glycol solutions.

Table 1: Freezing Point of Aqueous Solutions (°C)

Concentration (% by Weight)	Ethylene Glycol (°C)	Glycerol (°C)
10	-3.2	-1.8
20	-7.8	-4.1
30	-14.1	-7.5
40	-22.3	-12.2
50	-33.8	-18.9
60	-48.3	-27.8
70	-51.3	-38.0

Data compiled from multiple sources.

Table 2: Boiling Point of Aqueous Solutions (°C) at Atmospheric Pressure

Concentration (% by Volume)	Ethylene Glycol (°C)	Glycerol (°C)
20	102	Not available
30	104	Not available
40	106	Not available
50	108	Not available
60	111	Not available

Data for ethylene glycol compiled from available sources. Comprehensive boiling point data for a range of glycerol concentrations is not readily available in a similar format.

Table 3: Viscosity of Aqueous Solutions (in centipoise, cP) at 20°C (68°F)

Concentration (% by Volume)	Ethylene Glycol (cP)	Glycerol (cP)
30%	2.49	2.6
40%	3.38	3.9
50%	4.55	6.1

Data compiled from multiple sources.

Experimental Protocols

The following are summaries of the standardized methodologies for determining the key physical properties of antifreeze formulations.

Determination of Freezing Point

The freezing point of aqueous engine coolants is determined using the ASTM D1177 standard test method.

Methodology:

- Sample Preparation: A representative sample of the coolant solution is prepared. If testing specific concentrations, they are prepared as directed in Practice D1176.
- Apparatus: A freezing point apparatus is used, which typically consists of a jacketed sample tube, a stirrer, and a calibrated thermometer.
- Procedure: The sample is cooled gradually while being continuously stirred. The temperature is recorded at regular intervals.
- Observation: The freezing point is the temperature at which the first ice crystals appear and is confirmed by a plateau in the cooling curve.

Determination of Boiling Point

The equilibrium boiling point of engine coolants is determined according to the ASTM D1120 standard test method.

Methodology:

- Apparatus: The setup includes a 100-mL round-bottom flask, a reflux condenser, a heat source (heating mantle), and a calibrated thermometer.
- Procedure: A 60 mL sample of the coolant is placed in the flask with boiling chips. The sample is heated to its boiling point under equilibrium conditions at atmospheric pressure.
- Measurement: The temperature of the boiling liquid is measured and corrected for barometric pressure to determine the final boiling point.

Determination of Kinematic Viscosity

The kinematic viscosity of transparent and opaque liquids is determined using the ASTM D445 standard test method.

Methodology:

- Apparatus: A calibrated glass capillary viscometer is used. The specific type of viscometer may vary depending on the viscosity of the fluid.
- Procedure: The time taken for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer is measured.
- Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

Visualizations Chemical Structures

The fundamental differences in the properties of glycerol and ethylene glycol arise from their molecular structures.

- To cite this document: BenchChem. [A Comparative Analysis of Glycerol and Ethylene Glycol in Antifreeze Formulations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15563700#comparison-of-glycerol-and-ethylene-glycol-in-antifreeze-formulations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com